Olanzapine Lactam Impurity
Overview
Description
Olanzapine Lactam Impurity, also known as (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a degradation product of Olanzapine . It is a potential impurity found in commercial preparations of olanzapine . This impurity is formed during storage or exposure to thermal stress .
Synthesis Analysis
The synthesis of Olanzapine Lactam Impurity from olanzapine is a multi-step process . It is a degradation product resulting from the oxidation and ring-opening of the thiophene ring of olanzapine .Molecular Structure Analysis
The molecular formula of Olanzapine Lactam Impurity is C17H20N4O2 . Its molecular weight is 312.37 .Chemical Reactions Analysis
Olanzapine Lactam Impurity is a degradation product of Olanzapine, a serotonergic . It is formed during storage or exposure to thermal stress .Physical And Chemical Properties Analysis
Olanzapine Lactam Impurity appears as a yellow solid . It is slightly soluble in DMSO and warm methanol .Scientific Research Applications
- Specific Scientific Field : Pharmaceutical Research, specifically in the study of antipsychotic drugs .
- Summary of the Application : Olanzapine Lactam Impurity is a potential impurity found in commercial preparations of Olanzapine . Olanzapine is an antipsychotic drug, which is an antagonist of dopamine D-1 and D-2 receptors. It also has antimuscarinic anticholinergic properties and antagonist activity at noradrenergic with α-receptors .
- Methods of Application or Experimental Procedures : The synthesis of Olanzapine Lactam Impurity from Olanzapine is a multi-step process . It is a degradation product resulting from the oxidation and ring-opening of the thiophene ring of Olanzapine . The formation of Olanzapine Lactam Impurity is typically accompanied by the formation of ketothiolactam . Their formation in stressed and aged solid-state formulations is proposed to occur from autoxidation processes catalyzed by formulation excipients .
- Results or Outcomes Obtained : Olanzapine Lactam Impurity is a degradation product of Olanzapine, a serotonergic, with a light yellow to yellow solid appearance . It’s worth noting that the formation of Olanzapine Lactam Impurity is associated with substantial instability .
Olanzapine Lactam Impurity is a degradation product of Olanzapine, which is a second-generation atypical antipsychotic with proven efficacy for the treatment of schizophrenia . Here are some additional applications:
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Quality Control in Pharmaceutical Manufacturing : Olanzapine Lactam Impurity is used as a reference standard in the quality control of Olanzapine drug manufacturing .
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Stability Studies : Olanzapine Lactam Impurity is used in stability studies of Olanzapine. It helps to understand how environmental factors such as temperature, humidity, and light affect the stability of the drug .
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Method Development in Pharmaceutical Analysis : Olanzapine Lactam Impurity is used in the development of analytical methods such as High-Performance Liquid Chromatography (HPLC) for the analysis of Olanzapine and its related impurities .
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Pharmacokinetic Studies : Olanzapine Lactam Impurity can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Olanzapine .
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Toxicological Studies : Olanzapine Lactam Impurity can be used in toxicological studies to understand the potential adverse effects of Olanzapine .
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Drug Synthesis Studies : Olanzapine Lactam Impurity can be used in drug synthesis studies to understand the reaction pathways and optimize the synthesis process .
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Impurity Profiling : Olanzapine Lactam Impurity is used in impurity profiling of Olanzapine. It helps to identify and quantify the impurities in the drug, which is crucial for ensuring drug safety .
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Pharmaceutical Formulation Studies : Olanzapine Lactam Impurity can be used in pharmaceutical formulation studies to understand how different formulation factors affect the stability of Olanzapine .
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Regulatory Compliance : Olanzapine Lactam Impurity is used to meet regulatory requirements for drug approval. Regulatory agencies require the identification and quantification of impurities in pharmaceutical products .
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Pharmacovigilance Studies : Olanzapine Lactam Impurity can be used in pharmacovigilance studies to monitor the effects of Olanzapine in populations, identify adverse drug reactions, and improve patient safety .
Safety And Hazards
When handling Olanzapine Lactam Impurity, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVZGLTQPNIEY-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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